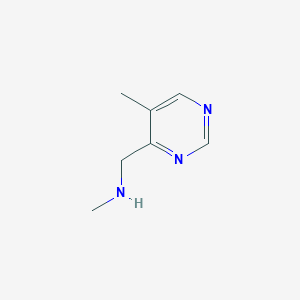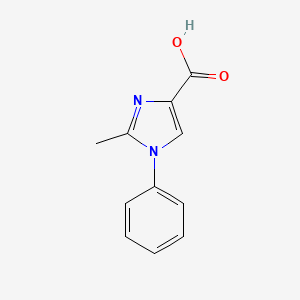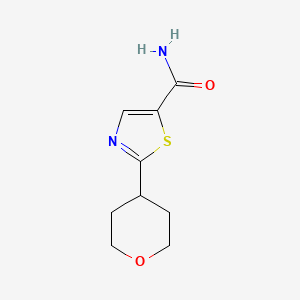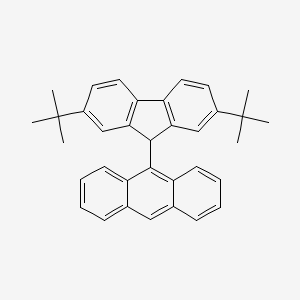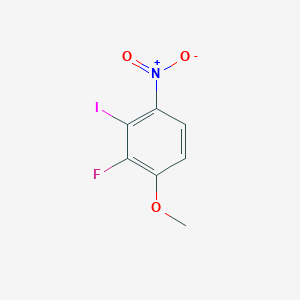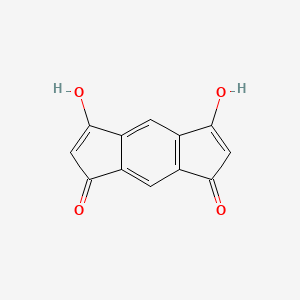
3,7-Dihydroxy-s-indacene-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dihydroxy-s-indacene-1,5-dione is an organic compound with the molecular formula C12H6O4. It is characterized by its unique structure, which includes two hydroxyl groups and two ketone groups on an indacene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydroxy-s-indacene-1,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyromellitic anhydride with 2-thienyl-acetic acid in the presence of sodium acetate and N-methyl-2-pyrrolidone (NMP) at elevated temperatures . The resulting intermediate is then subjected to further reactions to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dihydroxy-s-indacene-1,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone groups can be reduced to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indacenes, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,7-Dihydroxy-s-indacene-1,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3,7-Dihydroxy-s-indacene-1,5-dione involves its interaction with specific molecular targets. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in oxidative stress and cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
s-Indacene-1,3,5,7(2H,6H)-tetraone:
1,3-Dioxo-5,6-indanedicarboxylic acid: This compound features a similar core structure but with additional carboxylic acid groups.
Uniqueness
3,7-Dihydroxy-s-indacene-1,5-dione is unique due to the presence of both hydroxyl and ketone groups on the indacene backbone.
Propiedades
Fórmula molecular |
C12H6O4 |
|---|---|
Peso molecular |
214.17 g/mol |
Nombre IUPAC |
3,5-dihydroxy-s-indacene-1,7-dione |
InChI |
InChI=1S/C12H6O4/c13-9-3-11(15)7-2-8-6(1-5(7)9)10(14)4-12(8)16/h1-4,13-14H |
Clave InChI |
LSRFGWDXSXCQPG-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC3=C1C(=CC3=O)O)C(=O)C=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


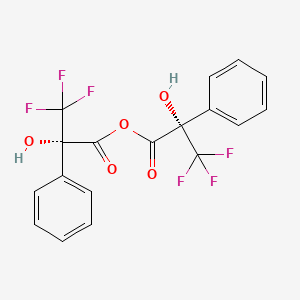
![N-[(Dimethylamino)methylene]-Guanosine](/img/structure/B13139749.png)
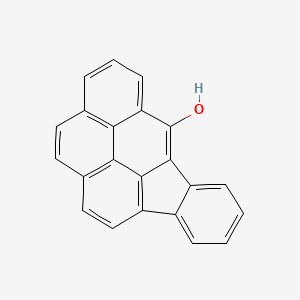
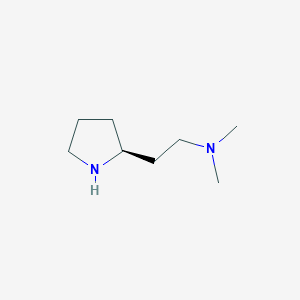
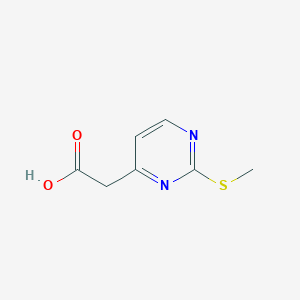
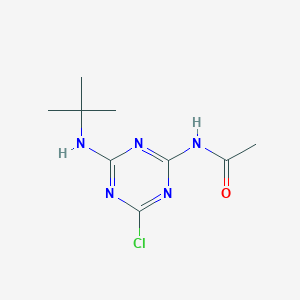
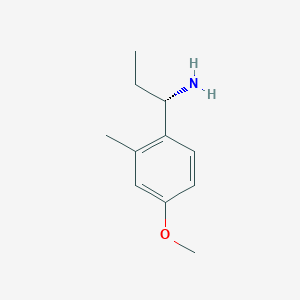
![Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester](/img/structure/B13139790.png)
![Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis-](/img/structure/B13139791.png)
